molecular formula C18H17N3O5S B2801278 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868369-03-3

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2801278
CAS No.: 868369-03-3
M. Wt: 387.41
InChI Key: QSTVTRUKUSTOLT-HNENSFHCSA-N
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Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a relatively new chemical compound that has gained significant attention in scientific research. This compound is known for its unique structure, which includes a benzothiazole ring and a nitrobenzamide group, making it a subject of interest for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the reaction of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
  • N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
  • N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Uniqueness

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide stands out due to its unique combination of a benzothiazole ring and a nitrobenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)8-9-14(26-3)16(15)27-18(20)19-17(22)11-6-5-7-12(10-11)21(23)24/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTVTRUKUSTOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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